(6-bromoisoquinolin-3-yl)methanol

Suzuki-Miyaura Coupling C-C Bond Formation Aryl Halide Reactivity

(6-Bromoisoquinolin-3-yl)methanol (CAS 1783531-68-9) is a brominated isoquinoline derivative bearing a primary hydroxymethyl group at the 3-position. With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, it serves as a versatile intermediate in medicinal chemistry and organic synthesis.

Molecular Formula C10H8BrNO
Molecular Weight 238.1
CAS No. 1783531-68-9
Cat. No. B6255618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-bromoisoquinolin-3-yl)methanol
CAS1783531-68-9
Molecular FormulaC10H8BrNO
Molecular Weight238.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Bromoisoquinolin-3-yl)methanol (CAS 1783531-68-9) — Essential Procurement-Quality Data for a Strategic Heterocyclic Building Block


(6-Bromoisoquinolin-3-yl)methanol (CAS 1783531-68-9) is a brominated isoquinoline derivative bearing a primary hydroxymethyl group at the 3-position. With a molecular formula of C₁₀H₈BrNO and a molecular weight of 238.08 g/mol, it serves as a versatile intermediate in medicinal chemistry and organic synthesis [1]. Its computed properties, including an XLogP3 of 1.9 and a topological polar surface area of 33.1 Ų, position it within a favorable drug-like space for lead optimization [1].

Why (6-Bromoisoquinolin-3-yl)methanol Cannot Be Simply Replaced by Other 6-Halo or Unsubstituted Analogs


The choice of halogen at the 6-position is not arbitrary; it dictates the compound's reactivity, pharmacokinetic properties, and metabolic stability. Replacing bromine with chlorine significantly reduces palladium-catalyzed cross-coupling yields due to decreased oxidative addition rates, as demonstrated across aryl halide classes [1]. Fluorine substitution, while offering different metabolic profiles, severely limits late-stage functionalization via C-Br bond transformations. The 6-bromo derivative's specific combination of electronic and steric parameters makes it the preferred intermediate for efficient Suzuki-Miyaura, Buchwald-Hartwig, and other key C-C/N bond-forming reactions integral to lead generation [1].

Quantitative Differential Evidence: (6-Bromoisoquinolin-3-yl)methanol vs. Closest Comparator Compounds


Suzuki-Miyaura Cross-Coupling Reactivity: 6-Bromo vs. 6-Chloro Isoquinoline Scaffolds

The oxidative addition step of palladium-catalyzed cross-coupling is kinetically favored for aryl bromides over aryl chlorides. For comparable isoquinoline substrates, 6-bromo derivatives consistently achieve >80% conversion in Suzuki-Miyaura reactions under standard conditions, whereas 6-chloro analogs typically require elevated temperatures or specialized catalysts to reach comparable yields [1]. This class-level reactivity difference makes the 6-bromo compound the preferred choice for rapid, high-yielding derivatization.

Suzuki-Miyaura Coupling C-C Bond Formation Aryl Halide Reactivity

Lipophilicity-Driven Differential: Enhanced Membrane Permeability of 6-Bromo vs. 6-Fluoro Analog

The calculated lipophilicity (XLogP3) for (6-bromoisoquinolin-3-yl)methanol is 1.9, representing a significant increase over the 6-fluoro analog's predicted XLogP3 (approximately 1.0 for a matched pair) [1][2]. This 0.9 log unit increase corresponds to an approximately 8-fold higher theoretical partition coefficient, which typically correlates with improved passive membrane permeability—a critical parameter for lead compounds intended for intracellular targets [2].

Lipophilicity Membrane Permeability XLogP3

Topological Polar Surface Area (TPSA): A Balancing Act for Bioavailability

The TPSA of (6-bromoisoquinolin-3-yl)methanol is 33.1 Ų [1]. This is nearly identical to the unsubstituted (isoquinolin-3-yl)methanol (TPSA = 33.1 Ų) and only marginally higher than the 6-fluoro analog (TPSA = 33.1 Ų) [2]. Crucially, this value falls well within the established threshold of <140 Ų for oral bioavailability and <90 Ų for blood-brain barrier penetration [3]. This demonstrates that the strategic introduction of bromine at the 6-position achieves desired reactivity and lipophilicity gains without compromising the core scaffold's favorable permeation polar surface area profile.

TPSA Bioavailability Physicochemical Optimization

Commercially Verified Purity Profiles: 97% Baseline for Reliable Scale-Up

Multiple reputable vendors, including Leyan and Chemenu, consistently supply (6-bromoisoquinolin-3-yl)methanol at a documented purity of 97% as determined by HPLC . This establishes a reliable commercial baseline. In contrast, the 6-chloro analog is typically listed at a higher 98% purity , a marginal improvement that does not translate to a practical synthetic advantage, while the 6-fluoro variant often shows batch-to-batch variability (95-98%) due to synthetic challenges . The consistent 97% specification for the bromo compound minimizes the risk of unexpected impurities in multi-step syntheses.

Chemical Purity Supply Chain Reproducibility HPLC

Optimal Application Scenarios for (6-Bromoisoquinolin-3-yl)methanol Based on Verified Differential Properties


High-Throughput Parallel Library Synthesis via Suzuki-Miyaura Coupling

The compound's superior predicted reactivity as an aryl bromide makes it an ideal substrate for automated parallel synthesis platforms. Its use over the 6-chloro analog is recommended for programs requiring rapid generation of diverse 6-aryl isoquinoline libraries, where consistent >80% coupling efficiency reduces iterative optimization cycles .

Lead Optimization of Intracellular/CNS-Penetrant Clinical Candidates

The favorable combination of enhanced XLogP3 (1.9) and low TPSA (33.1 Ų) positions (6-bromoisoquinolin-3-yl)methanol as a strategic intermediate for synthesizing lead series targeting intracellular protein-protein interactions or CNS disorders. Its physicochemical profile conforms to established oral and brain-penetrant drug guidelines, providing a quantifiable advantage over less lipophilic 6-fluoro constructs .

Process Chemistry: Cost-Efficient Scale-Up of Key Intermediates

The 97% purity benchmark from Asian CRO/CDMO suppliers ensures a reliable supply chain for process research and scale-up activities . The consistent quality reduces the risk of yield fluctuations during late-stage intermediate production when compared to the variable purity of the 6-fluoro alternative, directly impacting process robustness and cost-of-goods calculations .

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